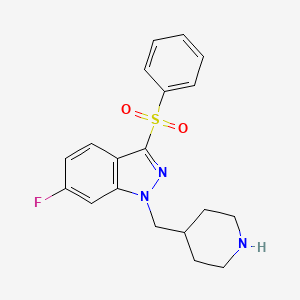

1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Description

1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activity and are used in various pharmaceutical applications. The addition of fluorine, phenylsulfonyl, and piperidinylmethyl groups to the indazole core can potentially enhance its pharmacological properties.

Properties

CAS No. |

651335-86-3 |

|---|---|

Molecular Formula |

C19H20FN3O2S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-(piperidin-4-ylmethyl)indazole |

InChI |

InChI=1S/C19H20FN3O2S/c20-15-6-7-17-18(12-15)23(13-14-8-10-21-11-9-14)22-19(17)26(24,25)16-4-2-1-3-5-16/h1-7,12,14,21H,8-11,13H2 |

InChI Key |

FIEROFZQLQDKQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2C3=C(C=CC(=C3)F)C(=N2)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multiple steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Piperidinylmethyl Substitution: The piperidinylmethyl group can be added through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can enhance binding affinity, while the phenylsulfonyl and piperidinylmethyl groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1H-Indazole: The parent compound without additional substituents.

6-Fluoroindazole: Indazole with a fluorine atom at the 6-position.

3-Phenylsulfonylindazole: Indazole with a phenylsulfonyl group at the 3-position.

1-(4-Piperidinylmethyl)indazole: Indazole with a piperidinylmethyl group at the 1-position.

Uniqueness

1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the combination of substituents that can enhance its biological activity and pharmacological properties. The presence of the fluorine atom can improve metabolic stability, while the phenylsulfonyl and piperidinylmethyl groups can enhance solubility and target specificity.

Biological Activity

1H-Indazole derivatives, particularly those substituted with various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is one such derivative that exhibits promising pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₂H₁₅ClFN₃

- CAS Number: 153025-27-5

Synthesis

The synthesis of indazole derivatives typically involves the use of palladium-catalyzed coupling reactions. For example, a recent study reported the efficient synthesis of various indazole derivatives using Pd(PPh₃)₄ as a catalyst, achieving high yields and purity . The specific synthetic route for 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- may involve similar methodologies tailored to introduce the phenylsulfonyl and piperidinylmethyl groups.

Anticancer Properties

Several studies have evaluated the anticancer activity of indazole derivatives. For instance, a series of 3-aryl indazoles demonstrated mild to moderate anticancer effects against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . The introduction of substituents like the phenylsulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Indazoles are believed to exert their biological effects through various mechanisms, including:

- Inhibition of Kinases: Some indazole derivatives inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Apoptosis Induction: These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- remains limited, related indazole compounds have shown favorable pharmacokinetic properties. Toxicity assessments are crucial for determining safety profiles in preclinical and clinical settings.

Case Studies

- Study on Anticancer Activity: A study published in Applied Sciences evaluated various indazole derivatives for their anticancer properties. The results indicated that compounds with fluorine substitutions exhibited enhanced activity against selected cancer cell lines .

- Clinical Trials: Although specific clinical trials involving this compound are not documented, related indazole derivatives have undergone phases of clinical evaluation focusing on their safety and efficacy in treating various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.